molecular formula C21(13C)H26D3FN3O9P B1574190 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Cat. No.: B1574190
M. Wt: 533.46
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) and Carbon-13 Labeling in Modern Pharmaceutical Research

Deuterium (²H) and Carbon-13 (¹³C) are two of the most commonly used stable isotopes in pharmaceutical research. musechem.comsymeres.com Their incorporation into drug molecules offers several advantages. The primary benefit of isotopic labeling is that it allows researchers to track the drug's journey through a biological system without altering its fundamental chemical properties. musechem.comclearsynth.com

Deuterium labeling can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve breaking this bond. This can be strategically used to enhance a drug's metabolic stability and improve its pharmacokinetic profile. symeres.com Carbon-13, being a stable isotope of carbon, is particularly useful for tracing the carbon skeleton of a drug molecule through various metabolic transformations. symeres.comnih.gov This is crucial for identifying metabolites and understanding the complete metabolic pathway of a new chemical entity. nih.govacs.org

Applications of Stable Isotope Tracers in Mechanistic Biochemical and Metabolic Research

Stable isotope tracers are powerful tools for investigating the intricate details of biochemical and metabolic pathways in vivo. maastrichtuniversity.nlisotope.com By introducing a labeled compound into a biological system, scientists can follow its transformation and incorporation into various metabolites. isotope.com This provides a dynamic view of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. mdpi.com

This technique has been widely applied to study the metabolism of carbohydrates, fats, and proteins. maastrichtuniversity.nltechnologynetworks.com For instance, ¹³C-labeled glucose can be used to trace the pathways of glucose utilization and storage in the body. maastrichtuniversity.nl Similarly, labeled amino acids help in quantifying protein synthesis and breakdown rates. ckisotopes.com

In the context of drug development, stable isotope tracers are instrumental in elucidating the mechanisms of drug action and identifying potential drug-drug interactions. symeres.com By understanding how a drug is metabolized, researchers can predict its potential for causing adverse effects or its efficacy in different patient populations. The data obtained from these studies, often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are vital for regulatory submissions and for building a comprehensive understanding of a drug's behavior in the body. maastrichtuniversity.nl

Overview of Nucleotide Analog Antivirals as a Chemical Class and the Rationale for Sofosbuvir (B1194449) Isotopic Labeling

Nucleoside and nucleotide analogs are a class of antiviral drugs that are structurally similar to the natural building blocks of DNA and RNA. mdpi.comwikipedia.org These drugs work by interfering with the replication process of viruses. wikipedia.orgazolifesciences.com Once inside a cell, they are converted into their active triphosphate form and are then incorporated into the growing viral DNA or RNA chain by viral polymerases. azolifesciences.com This incorporation either terminates the chain elongation process or introduces mutations, thereby inhibiting viral replication. wikipedia.orgazolifesciences.comtaylorandfrancis.com This class of drugs has been successful in treating various viral infections, including those caused by HIV, hepatitis B and C viruses, and herpes simplex virus. mdpi.comnih.gov

Sofosbuvir is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov It is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body to its active antiviral form. nih.gov The rationale for the isotopic labeling of sofosbuvir, specifically creating Sofosbuvir 13CD3, is rooted in the need for a reliable internal standard for bioanalytical studies. glpbio.comnih.gov

Internal standards are crucial in quantitative analysis, particularly in complex biological matrices like plasma. sussex-research.com By adding a known quantity of the isotopically labeled drug (this compound) to a patient sample, researchers can accurately quantify the concentration of the unlabeled drug (sofosbuvir). The labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but they can be distinguished by their mass in a mass spectrometer. wikipedia.org This allows for precise and accurate measurement of the drug's concentration, which is essential for pharmacokinetic studies that examine how the drug is absorbed, distributed, metabolized, and eliminated from the body. nih.gov

Historical Context and Evolution of Isotopic Labeling Techniques for Complex Pharmaceutical Compounds

The use of isotopes as tracers in biological research dates back to the pioneering work of scientists like Rudolph Schoenheimer in the 1930s. nih.gov Initially, the focus was on using radioactive isotopes. However, the development of mass spectrometry and the increasing availability of stable isotopes led to a shift towards their use, especially in human studies, due to safety considerations. nih.govnih.gov

Early isotopic labeling techniques were often complex and limited to simple molecules. However, advancements in synthetic organic chemistry have made it possible to introduce isotopic labels into complex pharmaceutical compounds with high precision. The evolution of analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has significantly enhanced the sensitivity and specificity of detecting and quantifying isotopically labeled compounds. This has enabled more sophisticated and detailed metabolic studies that were not previously possible. ckisotopes.com The combination of advanced synthetic methods and powerful analytical tools has solidified the role of stable isotope labeling as an indispensable technique in modern pharmaceutical sciences. nih.govacs.org

Properties

Molecular Formula

C21(13C)H26D3FN3O9P

Molecular Weight

533.46

Synonyms

Sofosbuvir-13C-D3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Sofosbuvir 13cd3

Strategic Design of Precursors for Targeted 13C and Deuterium (B1214612) Introduction

The synthesis of Sofosbuvir (B1194449) 13CD3 is predicated on a retrosynthetic analysis that pinpoints the most efficient stage for introducing the isotopic labels. The core strategy involves the late-stage construction of the challenging 2'-fluoro-2'-C-(trideuterated-¹³C-methyl) sugar moiety. This approach avoids the costly and complex process of carrying isotopic labels through numerous synthetic steps.

The key precursors are specifically designed for this purpose:

Isotopically Labeled Grignard Reagent : The primary precursor for introducing the labels is a custom-synthesized Grignard reagent, iodo(¹³C-trideuteriomethyl)magnesium ((¹³)CD₃MgI). nih.govresearchgate.net This organometallic compound serves as the donor of the fully labeled methyl group. Its preparation from ¹³C-trideuterated methyl iodide ensures that both the carbon-13 and deuterium atoms are incorporated in a single, efficient step.

This strategic selection of precursors allows for the convergent and targeted introduction of the ¹³C and deuterium labels at the desired position with high isotopic fidelity.

Multistep Chemical Synthesis of Sofosbuvir 13CD3: Key Reactions and Conditions

The assembly of this compound is a complex, multi-step process that demands rigorous control over reaction conditions to achieve the desired stereochemistry and isotopic incorporation. The synthesis can be broadly divided into the formation of the labeled nucleoside core followed by the attachment of the phosphoramidate (B1195095) side chain.

The creation of the isotopically labeled fluorinated sugar core is the most synthetically challenging aspect. The process begins with the crucial Grignard reaction, followed by stereoselective fluorination.

Grignard Addition : The synthesis commences with the addition of the freshly prepared Grignard reagent, (¹³)CD₃MgI, to the 2'-ketone nucleoside precursor. nih.gov This reaction creates a tertiary alcohol intermediate, with the ¹³CD₃ group installed at the 2' position. Control of temperature and reaction conditions is vital to maximize yield and prevent side reactions.

Stereoselective Fluorination : The resulting tertiary alcohol is then fluorinated to introduce the 2'-fluoro group. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). nih.gov This step is notoriously difficult as it creates a quaternary stereocenter. The reaction must be carefully controlled to favor the desired (2'R) configuration, which is essential for the antiviral activity of Sofosbuvir. researchgate.net The presence of the existing substituents on the sugar ring helps to direct the stereochemical outcome of the fluorination.

This sequence provides the key intermediate: the (2'R)-2'-deoxy-2'-fluoro-2'-C-(¹³C-trideuteriomethyl)uridine derivative, which contains the fully constructed, isotopically labeled sugar moiety. nih.gov

The deuterium incorporation is achieved during the synthesis of the nucleoside core as described in the previous section. This section focuses on the subsequent crucial step: the formation of the phosphoramidate prodrug moiety. This transformation converts the labeled nucleoside into the final active pharmaceutical ingredient form.

The reaction involves the coupling of the 5'-hydroxyl group of the isotopically labeled nucleoside with a chiral phosphoramidating agent. A widely used reagent is (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. researchgate.netunisi.it

Key Reaction : The coupling is typically carried out in the presence of a non-nucleophilic base, such as N-methylimidazole or a Grignard reagent like t-butylmagnesium chloride, at low temperatures.

Stereoselectivity : This reaction is a diastereoselective process because the phosphorus atom in the phosphoramidate reagent is a stereocenter. The goal is to produce the (Sp)-diastereomer of Sofosbuvir, as it is the pharmacologically active isomer. researchgate.net The choice of solvent, base, and reaction conditions, including the protective group on the 3'-hydroxyl of the nucleoside, can significantly influence the diastereomeric ratio of the product. researchgate.netunisi.it

Following the phosphorylation, any remaining protecting groups are removed to yield the final product, this compound. researchgate.net

Stereoselective Synthesis of the Nucleoside Core with Isotopic Labels

Isotopic Enrichment, Purity Assessment, and Quality Control Methodologies

To be effective as an internal standard, this compound must be of high chemical and isotopic purity. A rigorous set of analytical techniques is employed to ensure the quality of the final compound.

ParameterMethodTypical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC)>98%
Isotopic Enrichment (¹³C) High-Resolution Mass Spectrometry (HRMS), NMR>99 atom %
Isotopic Enrichment (²H) High-Resolution Mass Spectrometry (HRMS), NMR>98 atom %
Identity Confirmation HRMS, ¹H NMR, ¹³C NMR, ³¹P NMRConforms to structure
Diastereomeric Purity Chiral HPLC, ³¹P NMR>95% (Sp isomer)

Interactive Data Table: Quality Control for this compound You can filter and sort this table.

Parameter Method Typical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC) >98%
Isotopic Enrichment (13C) High-Resolution Mass Spectrometry (HRMS), NMR >99 atom %
Isotopic Enrichment (2H) High-Resolution Mass Spectrometry (HRMS), NMR >98 atom %
Identity Confirmation HRMS, 1H NMR, 13C NMR, 31P NMR Conforms to structure
Diastereomeric Purity Chiral HPLC, 31P NMR >95% (Sp isomer)

High-resolution mass spectrometry is critical for determining the isotopic purity by accurately measuring the mass of the molecule and the relative abundance of its isotopologues. researchgate.net Quantitative NMR (qNMR) techniques, particularly using ¹H and ³¹P nuclei, are also employed to determine the chemical purity with high accuracy against a certified reference standard. jst.go.jpresearchgate.netnih.gov

Spectroscopic Confirmation of Isotopic Labeling

Spectroscopic methods are indispensable for unequivocally confirming the successful and specific incorporation of the isotopic labels into the Sofosbuvir molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

A combination of NMR experiments provides a complete picture of the molecular structure and the location of the labels.

NucleusObservationImplication
¹H NMR Absence of the 2'-methyl proton signal.Confirms high-level deuteration at the methyl group.
¹³C NMR Presence of a signal for the 2'-methyl carbon, often split into a multiplet due to ¹³C-²H coupling.Confirms incorporation of ¹³C at the desired position.
²H NMR A signal in the aliphatic region corresponding to the -CD₃ group. sigmaaldrich.comDirectly detects and confirms the presence and chemical environment of the deuterium label.
³¹P NMR Two distinct signals corresponding to the Sp and Rp diastereomers. nih.govmdpi.comConfirms the structure of the phosphoramidate group and allows for the determination of diastereomeric purity.

Interactive Data Table: NMR Spectroscopic Verification of this compound You can filter and sort this table.

Nucleus Observation Implication
1H NMR Absence of the 2'-methyl proton signal. Confirms high-level deuteration at the methyl group.
13C NMR Presence of a signal for the 2'-methyl carbon, often split into a multiplet due to 13C-2H coupling. Confirms incorporation of 13C at the desired position.
2H NMR A signal in the aliphatic region corresponding to the -CD3 group. Directly detects and confirms the presence and chemical environment of the deuterium label.
31P NMR Two distinct signals corresponding to the Sp and Rp diastereomers. Confirms the structure of the phosphoramidate group and allows for the determination of diastereomeric purity.

In particular, ³¹P qNMR has been validated as a robust method for determining the purity of Sofosbuvir. jst.go.jpresearchgate.netnih.gov Studies have shown that using an aprotic solvent like DMSO-d₆ is preferable for ³¹P qNMR analysis to avoid issues related to the deuterium exchange of reference standards that can occur in protic solvents. jst.go.jpnih.gov The combination of these spectroscopic data provides definitive proof of the structure and isotopic labeling of this compound.

High-Resolution Mass Spectrometry for Isotopic Mass and Fragmentation Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the definitive confirmation of this compound. scirp.orgxjtu.edu.cn It provides high-accuracy mass measurements, enabling the verification of the elemental composition and the successful incorporation of the stable isotopes. xjtu.edu.cn The technique's high specificity is also crucial for checking for impurities and potential degradants. xjtu.edu.cn

When analyzing this compound, the expected molecular formula is C₂₁¹³CH₂₆D₃FN₃O₉P, with a corresponding molecular weight of approximately 533.46 g/mol . HRMS is used to confirm this precise mass, distinguishing it from the unlabeled Sofosbuvir (C₂₂H₂₉FN₃O₉P, molecular weight ~529.45 g/mol ) and from any intermediates or impurities.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the labeled compound. niscair.res.in By inducing fragmentation and analyzing the resulting product ions, the location of the isotopic labels within the molecule can be confirmed. The mass of the fragments containing the 2'-methyl group will be shifted by +4 Da (one ¹³C and three D atoms) compared to the unlabeled Sofosbuvir.

For instance, a key fragmentation of Sofosbuvir involves the loss of the phosphoramidate group. The resulting fragment ions are analyzed to ensure the isotopic label is retained on the sugar moiety, as expected from the synthetic route. The major product ions for unlabeled Sofosbuvir typically appear at m/z 243.07, corresponding to the protonated phosphoramidate portion, and m/z 287.08 for the sugar-base moiety. For this compound, the phosphoramidate fragment would remain at m/z 243.07, while the sugar-base fragment containing the label would be observed at a higher m/z.

Table 1: Comparison of Theoretical Mass Data for Sofosbuvir and this compound This table is generated based on published fragmentation patterns and theoretical mass calculations.

Analyte/FragmentChemical FormulaUnlabeled Sofosbuvir (m/z)This compound (m/z)Mass Shift (Da)
Parent Ion [M+H]⁺ C₂₂H₃₀FN₃O₉P⁺~530.17~534.19+4
Fragment 1 (Phosphoramidate) C₁₀H₁₅NO₅P⁺~264.07~264.070
Fragment 2 (Sugar-Base-Methyl) C₁₂H₁₅FN₂O₄⁺~286.10~290.12+4
Fragment 3 (Loss of Isopropyl) C₁₉H₂₂FN₃O₉P⁺~487.11~491.13+4

Scale-Up Considerations and Process Optimization for Labeled Compound Production

The transition from bench-scale synthesis to large-scale production of this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. gd3services.comcriver.com A primary goal in scaling up the synthesis of any active pharmaceutical ingredient (API) is to develop a robust and reproducible process. criver.com

Key considerations for the scale-up of this compound production include:

Starting Material Availability and Cost : The critical labeled reagent is ¹³CD₃MgI (trideuterated-¹³C-methyl magnesium iodide). researchgate.netnih.gov The availability, isotopic purity, and cost of this reagent are paramount. Optimizing the efficiency of the Grignard reaction to minimize the excess use of this expensive starting material is a crucial step in process development.

Reaction Conditions : The two key steps are the Grignard addition and the subsequent fluorination. researchgate.netnih.gov For scale-up, reaction parameters such as temperature, reaction time, and mixing must be precisely controlled to maximize yield and minimize side-product formation. x-chemrx.com Avoiding very low-temperature reactions, if possible, is often a goal to reduce energy costs and simplify reactor requirements. gd3services.com

Process Safety : The use of a Grignard reagent, which is highly reactive, and fluorinating agents like DAST (diethylaminosulfur trifluoride), which can be hazardous, requires stringent safety protocols and specialized equipment for large-scale operations. researchgate.netnih.gov

Purification Strategy : Minimizing or eliminating the need for silica (B1680970) gel chromatography is a common objective during scale-up, as it is often not practical for large quantities. gd3services.com Developing crystallization-based purification methods for the final product and key intermediates is highly preferred as it is more efficient and scalable.

Regulatory and Quality Control : The entire manufacturing process must adhere to Good Manufacturing Practices (GMP). hapila.de This includes rigorous analytical method validation to ensure the chemical and isotopic purity of the final this compound product, confirming it meets the required specifications for its intended use as an internal standard in clinical and bioanalytical studies. hapila.de

The overarching goal is to create a synthetic route that is not only efficient in terms of yield but also cost-effective and environmentally sustainable as the production scale increases. gd3services.com

Application of Sofosbuvir 13cd3 in Mechanistic Biochemical and Biotransformation Studies

Elucidation of Metabolic Pathways and Transformations Using Isotopically Labeled Probes In Vitro and Ex Vivo

The use of isotopically labeled compounds like Sofosbuvir (B1194449) 13CD3 is instrumental in mapping metabolic pathways and understanding the biotransformation of drugs. researchgate.net By tracing the labeled atoms, scientists can gain a comprehensive understanding of how a drug is processed in biological systems.

The activation of sofosbuvir, a phosphoramidate (B1195095) prodrug, involves a series of enzymatic steps within the hepatocyte. nih.gov In vitro studies using human liver microsomes have shown that sofosbuvir is a substrate for Cathepsin A (CatA) and carboxyl esterase 1 (CES1). nih.gov These enzymes hydrolyze the carboxyl ester moiety, initiating the activation cascade. asm.org The subsequent crucial step is the removal of the amino acid portion by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). nih.gov This is followed by phosphorylation events carried out by uridine (B1682114) monophosphate-cytidine monophosphate (UMP-CMP) kinase and nucleoside diphosphate (B83284) (NDP) kinase to form the active triphosphate metabolite. nih.gov The use of a labeled substrate like Sofosbuvir 13CD3 would allow for precise tracking and quantification of each of these enzymatic steps, providing insights into the efficiency and potential bottlenecks in the activation pathway.

Stable isotope labeling is a key technique for the detection and identification of drug metabolites, especially when using mass spectrometry. researchgate.net The mixture of the unlabeled drug and its isotopically labeled counterpart creates a unique isotopic cluster that simplifies the identification of drug-related material in complex biological matrices. researchgate.net After administration of Sofosbuvir, the primary circulating metabolite is GS-331007, which accounts for over 90% of the systemic drug-related material exposure. researchgate.netmdpi.com The use of this compound would generate a corresponding labeled version of GS-331007 and other minor metabolites, each exhibiting a predictable mass shift. This isotopic signature confirms the metabolic relationship between the parent drug and its metabolites, aiding in their structural elucidation.

Table 1: Key Metabolites of Sofosbuvir

Metabolite Name Description Significance
GS-331007The primary, inactive, renally eliminated metabolite of sofosbuvir.Accounts for >90% of systemic drug-related material exposure. researchgate.netmdpi.com
GS-461203The active triphosphate form of sofosbuvir (also known as 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate).Acts as a defective substrate for the HCV NS5B RNA polymerase, leading to chain termination. nih.gov
Metabolite XAn intermediate metabolite formed after the initial hydrolysis of sofosbuvir. asm.orgA transient species in the activation pathway.

Sofosbuvir itself is a single, specific stereoisomer, which is crucial for its therapeutic efficacy. researchgate.net The enzymes involved in its metabolism can exhibit stereoselectivity. For instance, in vitro data suggests that Cathepsin A preferentially hydrolyzes the therapeutically active S-diastereomer of sofosbuvir, while CES1 does not show significant stereoselectivity. nih.gov While this compound itself does not introduce a new chiral center, its use in comparative studies with other labeled stereoisomers of sofosbuvir could help to further dissect the stereochemical preferences of the metabolizing enzymes and transporters involved in its disposition. This is important as the stereochemistry of metabolites can influence their biological activity and clearance pathways. nih.gov

Identification and Structural Elucidation of Primary and Secondary Metabolites via Isotopic Shifts

Quantitative Assessment of Metabolic Rates and Enzyme Kinetics

Isotopically labeled compounds are invaluable for the quantitative analysis of metabolic reactions. nih.gov By using this compound as an internal standard, researchers can perform accurate quantification of sofosbuvir and its metabolites in various biological samples through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the determination of key pharmacokinetic parameters and the rates of metabolic reactions. For example, studies can be designed to measure the rate of depletion of the parent drug and the formation of its metabolites over time in in vitro systems like human liver microsomes or hepatocytes. nih.gov Such data is essential for building pharmacokinetic models that can predict the drug's behavior in vivo. nih.gov

Distinction between Chemical Degradation and Enzymatic Metabolism Using Labeling

In some instances, a drug may undergo both enzymatic metabolism and non-enzymatic chemical degradation, potentially leading to the formation of similar products. nih.gov Isotopic labeling can help differentiate between these two processes. By incubating this compound in a biological system (e.g., liver microsomes with and without cofactors necessary for enzymatic activity) and in a purely chemical system (e.g., buffer at various pH values), the products formed can be analyzed. The presence of labeled metabolites only in the enzymatically active system would confirm their metabolic origin. This is particularly relevant for a prodrug like sofosbuvir, where the stability of the phosphoramidate linkage under physiological conditions is critical. It has been noted that sofosbuvir is rapidly degraded in rodent plasma due to high esterase activity, highlighting the importance of understanding species-specific metabolic and degradation pathways. mdpi.com

Role in Understanding Prodrug Activation Mechanisms for Nucleotide Analogs

Sofosbuvir is a prime example of a successful nucleotide analog prodrug. The "ProTide" technology, which involves masking the phosphate (B84403) group with a phosphoramidate moiety, is designed to enhance cell penetration and facilitate the delivery of the nucleotide monophosphate into the target cell. researchgate.net The activation of these prodrugs is a multi-step process that relies on a series of enzymatic cleavages and phosphorylations. nih.gov The use of this compound allows for a detailed investigation of this activation mechanism. By tracing the labeled molecule through the various intracellular transformations, researchers can identify the specific enzymes involved, quantify the efficiency of each step, and understand how factors like liver disease might impact this process. mdpi.comnih.gov This knowledge is critical for the design and development of next-generation nucleotide analog prodrugs with improved therapeutic profiles. google.com

Advanced Analytical Techniques Utilizing Sofosbuvir 13cd3

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of drugs and their metabolites in complex biological fluids. nih.govnih.gov The development of such methods for sofosbuvir (B1194449) analysis has been significantly improved by the availability of Sofosbuvir 13CD3.

Optimization of Chromatographic Separation for Labeled and Unlabeled Analytes

A critical aspect of developing a reliable LC-MS/MS method is achieving optimal chromatographic separation of the analyte from endogenous matrix components and ensuring that the stable isotope-labeled internal standard (SIL-IS) co-elutes with the unlabeled analyte. unc.edu For sofosbuvir and this compound, this is typically achieved using reverse-phase chromatography.

Several studies have detailed the chromatographic conditions for the simultaneous analysis of sofosbuvir and its metabolites. For instance, a common approach involves using a C18 or C8 analytical column with a gradient elution of a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netresearchgate.net The goal is to obtain sharp, symmetrical peaks for both sofosbuvir and this compound with identical retention times, which is crucial for accurate quantification as it ensures both compounds experience the same matrix effects during ionization. wuxiapptec.com While stable isotope labeling with 13C is preferred due to minimal impact on retention time, deuterium (B1214612) labeling (as in 13CD3) can sometimes lead to slight chromatographic shifts. scispace.comresearchgate.net However, for this compound, the combined labeling strategy is designed to minimize this effect, ensuring it closely mimics the chromatographic behavior of unlabeled sofosbuvir.

Table 1: Exemplary Chromatographic Conditions for Sofosbuvir Analysis

ParameterConditionReference
Column Xterra MS C8 (4.6x50mm, 5µm) nih.gov
Mobile Phase Gradient of ammonium formate buffer (pH 3.5; 10mM), acetonitrile, and methanol nih.gov
Flow Rate 0.7 mL/min nih.gov
Column Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm) researchgate.netnih.gov
Mobile Phase Isocratic mixture of 0.1% formic acid and acetonitrile (50:50, v/v) researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Column Gemini C18 (50×4.6mm, 5μm) researchgate.net
Mobile Phase 0.5% formic acid: methanol (30:70, v/v) researchgate.net

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Quantitative and Qualitative Applications

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantitative analysis. longdom.org This technique involves the selection of a specific precursor ion (in this case, the protonated molecule of sofosbuvir or this compound), its fragmentation through collision-induced dissociation (CID), and the detection of one or more specific product ions. unt.edu This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences from the biological matrix. nih.gov

For sofosbuvir, the protonated precursor ion [M+H]+ is typically observed at m/z 530. nih.govjyoungpharm.org Upon fragmentation, a characteristic product ion is formed. For this compound, the precursor ion is shifted by the mass of the isotopes. The specific mass-to-charge ratios (m/z) for the precursor and product ions of both the analyte and the internal standard are carefully selected and optimized to maximize signal intensity and specificity.

The analysis of fragmentation patterns is also crucial for qualitative applications, such as structural elucidation of metabolites. labmanager.com By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can identify the sites of metabolic modification.

Table 2: Representative MRM Transitions for Sofosbuvir and a Labeled Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Sofosbuvir530.3243.1 nih.gov
Sofosbuvir d3431.38282.37 researchgate.net
Sofosbuvir530242.3 jyoungpharm.org

Note: The specific m/z values may vary slightly depending on the instrument and its calibration. The d3 analog is presented as an example of a labeled standard.

This compound as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using LC-MS/MS. scispace.comresearchgate.net this compound, with its combination of 13C and deuterium labeling, serves as an ideal internal standard for the quantification of sofosbuvir in various biological matrices. acanthusresearch.com

Principle and Advantages of SIL-IS in Achieving Analytical Accuracy and Precision

An SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., 2H, 13C, 15N). wuxiapptec.com The key principle is that the SIL-IS is chemically and physically almost identical to the unlabeled analyte. annlabmed.orgbioanalysis-zone.com This means it behaves in the same manner during sample preparation (e.g., extraction, evaporation) and chromatographic separation. researchgate.net

The primary advantage of using an SIL-IS like this compound is its ability to compensate for variations that can occur during the analytical process. researchgate.netannlabmed.org These variations include:

Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS co-elutes and has nearly identical ionization properties, it experiences the same degree of suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte response to the SIL-IS response, these effects are effectively normalized, leading to more accurate and precise results. annlabmed.org

Sample Preparation Variability: Losses of the analyte during extraction or other sample handling steps are compensated for because the SIL-IS is added to the sample at the beginning of the process and is lost to the same extent. wuxiapptec.com

The use of an SIL-IS significantly improves the accuracy and precision of the analytical method compared to using a structural analog as an internal standard, which may have different extraction efficiencies and ionization responses. scispace.com

Method Validation Parameters Specific to Stable Isotope Labeled Internal Standards

When using an SIL-IS, method validation must adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govunc.edu Specific considerations for SIL-IS include:

Purity of the SIL-IS: The isotopic purity of this compound must be high to ensure that the contribution of the unlabeled analyte present as an impurity in the SIL-IS solution is negligible, especially at the lower limit of quantification (LLOQ). lgcstandards.com

Absence of Cross-Talk: There should be no significant signal from the analyte at the MRM transition of the SIL-IS, and vice-versa. This is tested by analyzing the highest concentration standard of the analyte and the working solution of the SIL-IS separately.

Co-elution: As mentioned, the SIL-IS should co-elute with the analyte to ensure proper compensation for matrix effects. unc.edu

Stability: The stability of the SIL-IS in the biological matrix and in stock solutions must be demonstrated under various storage and handling conditions, similar to the analyte. unc.edu

Validation parameters such as accuracy, precision, selectivity, linearity, and stability are assessed to ensure the method is reliable for its intended purpose. nih.gov

Application of High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful technique for identifying unknown compounds, such as drug metabolites. labome.com Unlike triple quadrupole mass spectrometers that monitor specific MRM transitions, HRMS instruments (like Orbitrap or time-of-flight (TOF) analyzers) can acquire full-scan mass spectra with high mass accuracy. labome.comscielo.br

In the context of sofosbuvir, HRMS can be used to perform comprehensive metabolite profiling in plasma, urine, or other biological samples. The high mass accuracy allows for the determination of the elemental composition of potential metabolites. By comparing the accurate mass of a detected metabolite to the mass of the parent drug, sofosbuvir, the metabolic transformation (e.g., hydrolysis, oxidation) can be inferred.

This compound can play a role in these studies as well. Although not always necessary for qualitative identification, its presence can help to confirm that a detected species is a metabolite of sofosbuvir. The isotopic pattern of the metabolite will reflect the labeling of the parent drug, creating a characteristic isotopic signature that can be readily identified in the complex HRMS data. For example, the major metabolite of sofosbuvir, GS-331007, can be studied alongside its labeled version, GS-331007-13CD3, to aid in its characterization and quantification in metabolic studies. asm.orgartis-standards.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Metabolite Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural elucidation of organic molecules, including the complex metabolites of pharmaceuticals. unl.eduscivisionpub.comresearchgate.net In the context of drug metabolism, NMR provides unparalleled insight into the precise location of biotransformations, which can be challenging to determine using mass spectrometry (MS) alone. unl.edu The use of stable isotope labeling (SIL), particularly with ¹³C and deuterium (²H), significantly enhances the power of NMR. doi.org The isotopically labeled compound, this compound, is specifically designed to leverage these advanced NMR techniques for unambiguous metabolite identification and detailed conformational studies. medchemexpress.com

The strategic incorporation of ¹³C and deuterium atoms into the Sofosbuvir molecule serves multiple purposes. The ¹³C label, with a nuclear spin of ½, allows for direct detection of the carbon skeleton, overcoming the low natural abundance (1.1%) of this isotope. This facilitates a suite of powerful one- and two-dimensional NMR experiments for tracing the metabolic fate of the drug. acs.orgnih.gov Simultaneously, the replacement of protons with deuterium in the methyl groups of the isopropyl ester moiety simplifies the often-crowded ¹H NMR spectrum, reducing signal overlap and aiding in the resolution of complex coupling patterns. google.comnih.gov This dual-labeling approach makes this compound an ideal tool for tackling the challenges of identifying and characterizing metabolites in intricate biological matrices.

Detailed Research Findings

Research into the metabolism of Sofosbuvir reveals that the primary metabolic pathway involves the hydrolysis of the phosphoramidate (B1195095) prodrug to form the pharmacologically active uridine (B1682114) nucleotide analog triphosphate, while the major circulating, inactive metabolite is GS-331007, formed by the cleavage of the carboxyl ester group. Characterizing these and other minor metabolites is crucial for a complete understanding of the drug's disposition.

Utilizing this compound in metabolic studies allows for precise tracking of the molecule's transformation. The ¹³C label on the uracil (B121893) ring and the deuterated methyl groups (CD3) on the isopropyl moiety act as distinct spectroscopic probes.

Metabolite Structure Elucidation:

In a typical workflow, after administration of this compound, metabolites are extracted from biological samples (e.g., plasma, urine, or liver microsome incubations). The subsequent NMR analysis of these extracts benefits immensely from the isotopic labels.

¹H NMR Spectroscopy: The ¹H NMR spectrum is immediately simplified. The signals corresponding to the isopropyl methyl protons are absent due to their replacement with deuterium. This spectral simplification reduces crowding and allows for clearer observation of other key signals, such as those from the ribose sugar and the uracil base.

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum will show significantly enhanced signals for the labeled carbon positions. The carbon atoms of the CD3 groups will appear as a multiplet due to the ¹³C-²H coupling, providing a clear marker for the integrity of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. For this compound metabolites, the ¹³C-labeled positions on the uracil ring will show correlations to their attached protons, confirming the structure of this part of the molecule. The absence of signals from the isopropyl methyl groups in the ¹H dimension simplifies the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to three bonds, which is critical for assembling molecular fragments. For example, an HMBC correlation from the isopropyl methine proton to the ester carbonyl carbon can confirm the structure of the L-alanine portion of a metabolite.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the spin systems of the ribose ring and the L-alanine moiety.

The following data tables illustrate the expected NMR data for this compound and its primary inactive metabolite, GS-331007, based on published data for the unlabeled compounds. scirp.orgorientjchem.orgresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (δ in ppm) for this compound and its Major Metabolite (GS-331007) in DMSO-d6
PositionThis compound (Expected)GS-331007 (Metabolite) (Expected)Comment on Isotopic Label
Uracil-H6~7.90~7.92¹³C labeling at C4/C5 may induce minor shift.
Uracil-C4~163.5~163.6Signal enhanced due to ¹³C labeling.
Uracil-C5~102.0~102.1Signal enhanced due to ¹³C labeling.
Ribose-H1'~6.05~6.03-
Ribose-C1'~85.0~85.2-
Ala-CH~3.80-This moiety is cleaved off in GS-331007.
Isopropyl-CH~4.85-This moiety is cleaved off in GS-331007.
Isopropyl-CH3No ¹H signal-Protons replaced by Deuterium (D).
Isopropyl-C(D)3~21.5-Signal is a multiplet due to C-D coupling.
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation of a Sofosbuvir Metabolite
ExperimentObserved CorrelationStructural Information Deduced
COSYH1' ↔ H2'Confirms connectivity within the ribose ring.
HSQCH6 / C6 (Uracil)Assigns the proton and carbon of the uracil C6 position.
HSQCH1' / C1' (Ribose)Assigns the anomeric proton and carbon.
HMBCH1' → C2, C6 (Uracil)Confirms the N-glycosidic bond between the ribose and uracil rings.
HMBCH5' → P (Phosphorus)Confirms the phosphoramidate linkage to the 5' position of the ribose. (Requires ³¹P-HMBC).
HMBCAla-Hα → Ala-C=OConfirms the alanine (B10760859) structure.

Conformational Analysis:

The therapeutic activity of nucleoside analogs like Sofosbuvir is intrinsically linked to their three-dimensional shape, particularly the conformation of the sugar ring and the orientation of the nucleobase. NMR spectroscopy, through the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings), is a powerful tool for determining these conformational preferences in solution. biorxiv.org

Isotopic labeling with this compound provides significant advantages for these detailed conformational studies. The simplification of the ¹H spectrum by deuteration reduces signal overlap, allowing for more accurate measurement of NOEs and J-couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on a metabolite of this compound could reveal spatial proximities, for example, between the protons of the uracil base and the ribose ring, which define the syn vs. anti conformation around the glycosidic bond.

Furthermore, the values of ³J(H,H) coupling constants within the ribose ring are diagnostic of its pucker (e.g., C2'-endo vs. C3'-endo conformation). A clear and well-resolved spectrum is essential for extracting these coupling constants accurately. By removing the large signals from the isopropyl methyl groups, the deuteration in this compound facilitates the precise analysis of the critical ribose proton signals. This detailed conformational information is vital for understanding how metabolites might interact (or fail to interact) with their biological targets.

Computational and Modeling Approaches in Conjunction with Isotopic Data

Molecular Dynamics Simulations and Docking Studies with Labeled Compounds

Molecular dynamics (MD) simulations and docking studies are pivotal computational tools for visualizing the interaction between a ligand, such as Sofosbuvir (B1194449), and its protein target at an atomic level. While these studies are often performed on the parent drug, the principles and findings are directly applicable to its isotopically labeled counterpart, Sofosbuvir 13CD3, as the substitution of isotopes does not significantly alter the molecular geometry or the electronic structure that governs intermolecular interactions.

Docking studies predict the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex. For Sofosbuvir, docking studies have been instrumental in understanding its binding to the NS5B polymerase of the Hepatitis C virus (HCV). nih.govnih.gov These studies reveal key hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory activity. nih.gov For instance, in silico analyses have shown that Sofosbuvir and its derivatives establish multiple hydrogen bonds and hydrophobic contacts within the active site of the viral polymerase. nih.gov

Molecular dynamics simulations build upon these static docking poses by introducing motion, allowing researchers to observe the dynamic behavior of the drug-protein complex over time. This can reveal conformational changes in both the drug and the protein upon binding and provide a more accurate estimation of binding free energies. nih.gov Studies on Sofosbuvir have utilized MD simulations to investigate resistance mechanisms due to mutations in the NS5B polymerase and to compare the binding stability of various Sofosbuvir derivatives. nih.govnih.gov The incorporation of isotopic data from this compound can be particularly valuable for validating and refining these computational models, especially in studies involving kinetic isotope effects, although direct MD simulation studies explicitly modeling this compound are not widely published.

The insights gained from these computational methods are critical for the rational design of new antiviral agents. By understanding the precise binding mode of Sofosbuvir, modifications can be designed to enhance potency or overcome resistance.

Table 1: Representative Interaction Data from in Silico Docking of Sofosbuvir

Interaction TypeInteracting Residues in Target Protein (Exemplary)
Hydrogen BondsA550, K551, W800, H810, C813
Hydrophobic ContactsD618
Data derived from in silico studies on Sofosbuvir and its derivatives against viral polymerases. nih.gov

Prediction of Metabolic Fate and Isotopic Exchange Phenomena

Stable isotope labeling is a cornerstone technique for elucidating the metabolic fate of drugs. The use of this compound as an internal standard in pharmacokinetic studies is a prime example of its application. xiahepublishing.com In these studies, the isotopically labeled compound is co-administered or used in the analysis of samples to accurately quantify the parent drug and its metabolites by mass spectrometry. xiahepublishing.com This method allows for precise determination of pharmacokinetic parameters by differentiating the administered drug from endogenous compounds.

Computational tools can be employed to predict the potential sites of metabolism on a drug molecule. nih.gov These predictions are based on models of metabolic enzymes, such as cytochrome P450s, and can help to identify likely metabolites that can then be targeted for identification in experimental studies. For Sofosbuvir, metabolism involves its conversion to the active triphosphate form within hepatocytes. drugbank.comnih.gov This process involves several enzymatic steps, including hydrolysis by Cathepsin A and Carboxylesterase 1, followed by the action of HINT1 and subsequent phosphorylations. drugbank.com

Isotopic exchange phenomena, where an isotope in a labeled compound is exchanged with another isotope from the surrounding environment, can also be studied. While less common for covalently bound carbon and deuterium (B1214612) atoms under physiological conditions, understanding the potential for exchange is crucial for interpreting data from metabolic studies. copernicus.org Solvent kinetic isotope effect studies, for example, can probe the role of proton transfer in enzymatic reactions, which has been investigated for the enzymes that activate Sofosbuvir. osti.gov Computational models can help to predict the likelihood of such exchanges by simulating the reaction mechanisms and the stability of intermediates.

The combination of stable isotope labeling with computational prediction allows for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Enzymes in the Metabolic Activation of Sofosbuvir

EnzymeRole in Metabolic Pathway
Cathepsin A (CatA)Initial hydrolysis of the prodrug
Carboxylesterase 1 (CES1)Initial hydrolysis of the prodrug
Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1)Cleavage of the amino acid moiety
UMP-CMP KinaseFirst phosphorylation step
Nucleoside Diphosphate (B83284) (NDP) KinaseSubsequent phosphorylation to the active triphosphate
Information compiled from studies on Sofosbuvir metabolism. drugbank.com

Integration of Isotopic Data into Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds. nih.gov These models are built by correlating molecular descriptors (physicochemical, electronic, and steric properties) with experimentally determined activity data. nih.govnih.gov

While QSAR models are typically developed for a series of different chemical compounds, the principles can be adapted to incorporate data from isotopically labeled molecules like this compound. Isotopic labeling can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). By quantifying the change in reaction rate upon isotopic substitution, the KIE provides valuable information about the reaction mechanism and the rate-limiting step.

The development of robust QSAR models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

In Silico Approaches for Rational Design of Labeled Probes and Synthetic Routes

In silico methods are invaluable for the rational design of isotopically labeled probes and for planning efficient synthetic routes. researchgate.netresearchgate.net The design of a labeled probe like this compound requires careful consideration of where to place the isotopes. The labels should be in a position that is metabolically stable to avoid loss of the label during biological processing, unless the study is specifically designed to investigate a particular metabolic pathway. nih.gov

Computational tools can predict metabolic hotspots on a molecule, guiding the placement of isotopic labels to more stable positions. researchgate.net Furthermore, quantum mechanical calculations can be used to predict the impact of isotopic substitution on the vibrational frequencies of the molecule, which is important for analytical techniques such as infrared spectroscopy and Raman microscopy. acs.org

Once the position of the labels has been determined, computational chemistry can aid in the design of the synthetic route. Retrosynthetic analysis programs can suggest potential disconnection strategies, and reaction prediction software can help to identify suitable reagents and reaction conditions. This can be particularly useful for complex molecules like Sofosbuvir, where multiple stereocenters need to be controlled. By simulating potential synthetic pathways, chemists can identify the most efficient and cost-effective route to the desired labeled compound, minimizing the number of experimental steps and optimizing yields.

The use of in silico approaches in the design and synthesis of labeled compounds like this compound ensures that the resulting probes are fit for purpose and can be produced in an efficient manner.

Future Perspectives and Emerging Research Frontiers for Isotopically Labeled Nucleotide Analogs

Expansion to In Vivo Microdosing Studies for Early Drug Disposition Research (Focusing on Compound Properties and Mechanisms)

The use of isotopically labeled compounds like Sofosbuvir (B1194449) 13CD3 is critical for in vivo microdosing studies, a method that administers a sub-pharmacological dose of a drug to understand its pharmacokinetic profile in humans early in the development process. The isotopic label allows for highly sensitive detection of the compound and its metabolites, even at these minute concentrations, using techniques like accelerator mass spectrometry (AMS) or high-resolution mass spectrometry.

This approach provides crucial early insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a prodrug like sofosbuvir, which is metabolized in the liver to its active form, understanding its first-pass metabolism and hepatic extraction is vital. nih.gov Labeled sofosbuvir enables researchers to track the parent compound's conversion to its primary metabolites, including the nucleoside metabolite GS-331007, and the pharmacologically active triphosphate form, GS-461203. nih.govprobes-drugs.org The stability of the C-D bond, which is stronger than a C-H bond, can also provide information on metabolic stability at specific sites within the molecule, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (DKIE). nih.gov

Table 1: Key Pharmacokinetic Parameters Investigated in Early Disposition Studies

Parameter Description Relevance of Isotopic Labeling
Bioavailability The fraction of the administered dose that reaches systemic circulation. Allows for precise quantification of the drug in plasma, distinguishing it from endogenous molecules.
Metabolite Profiling Identification and quantification of metabolic products. The isotopic signature (e.g., +4 mass units for 13CD3) makes it easier to identify and trace drug-related metabolites in complex biological samples. myskinrecipes.com
Half-life (t½) The time required for the drug concentration in the body to be reduced by half. Enables accurate measurement of drug clearance even at very low concentrations. xiahepublishing.com

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Helps in understanding how extensively the drug distributes into body tissues. |

Application in Advanced Molecular Imaging Techniques for Tracing Compound Distribution

Advanced molecular imaging techniques are powerful tools for visualizing the distribution of a drug in the body in a non-invasive manner. When a compound like sofosbuvir is labeled with a positron-emitting isotope (e.g., ¹⁸F), it can be used as a tracer in Positron Emission Tomography (PET) scans. wikipedia.orgfrontiersin.org PET imaging allows for the real-time, three-dimensional visualization and quantification of the drug's accumulation in specific organs and tissues. nih.gov

For an antiviral drug targeting the liver, such as sofosbuvir, PET imaging can confirm that the drug reaches its intended target organ in sufficient concentrations. nih.govresearchgate.net It can provide invaluable data on tissue-specific pharmacokinetics, target engagement, and potential off-target accumulation. frontiersin.org For example, PET studies can visualize the drug's concentration in the liver versus other tissues, providing a clearer picture of its therapeutic window and potential for toxicity. youtube.comresearchgate.net Mass Spectrometry Imaging (MSI) is another advanced technique that can map the spatial distribution of unlabeled or isotopically labeled drugs and their metabolites within tissue sections, offering a detailed view at the microscopic level. astrazeneca.com

Table 2: Comparison of Molecular Imaging Techniques for Drug Distribution

Imaging Technique Principle Type of Label Information Provided
Positron Emission Tomography (PET) Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. wikipedia.org Positron-emitting isotopes (e.g., ¹¹C, ¹⁸F). Quantitative 3D distribution of the tracer in the whole body over time; measures target engagement and physiological processes. frontiersin.org
Single-Photon Emission Computed Tomography (SPECT) Similar to PET, but detects gamma rays from a single-photon emitting isotope. Gamma-emitting isotopes (e.g., ⁹⁹mTc, ¹²³I). 3D distribution of the tracer; often used for blood flow and functional studies.

| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules from the surface of a tissue slice to create a molecular map. astrazeneca.com | Stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or unlabeled. | High-resolution spatial distribution of the parent drug and its metabolites within a specific tissue. |

Development of Novel Labeling Strategies and Reagents for Complex Pharmaceuticals

The synthesis of isotopically labeled complex molecules like Sofosbuvir 13CD3 presents significant synthetic challenges. researchgate.net The label must be introduced into a specific position within the molecule without altering its biological activity, often requiring multi-step, customized synthetic routes. lookchem.com Research in this area focuses on developing more efficient, selective, and high-yielding labeling methods.

Novel strategies include:

Late-stage functionalization: Introducing the isotopic label at a late step in the synthesis, which is more efficient for complex molecules.

Biocatalysis: Using enzymes to perform specific labeling reactions with high selectivity, which can be difficult to achieve with traditional chemical methods. lookchem.com Enzymatic cascades, where multiple enzymes work in a one-pot reaction, are being developed to synthesize complex labeled nucleosides from simple labeled precursors. lookchem.commdpi.com

New Reagents: The development of novel phosphoramidite (B1245037) building blocks and other labeled reagents facilitates the synthesis of modified oligonucleotides and nucleotide analogs. researchgate.netjenabioscience.com These reagents can be designed for greater stability and reactivity, improving the efficiency of labeling processes.

The challenge lies not only in the synthesis but also in ensuring high isotopic purity, as mixtures can be difficult to separate. nih.gov Advances in synthetic chemistry and biotechnology are crucial for producing the high-quality labeled compounds needed for advanced pharmacological studies. mdpi.comresearchgate.net

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Biochemical Understanding

Integrating data from isotopically labeled drug studies with "omics" technologies provides a comprehensive, systems-level understanding of a drug's biochemical impact. By using a labeled compound like this compound, researchers can precisely track its metabolic fate while simultaneously observing its effects on the broader cellular environment.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. When cells are treated with this compound, metabolomics can identify not only the direct metabolites of the drug but also changes in endogenous metabolic pathways. astrazeneca.com For example, it can reveal how the drug's presence affects nucleotide pools or energy metabolism within liver cells. The use of stable isotopes is a cornerstone of metabolic flux analysis. medchemexpress.com

Proteomics: This is the large-scale study of proteins. Proteomics can be used to see how sofosbuvir treatment alters the expression levels of various proteins in the cell, such as those involved in viral replication, the host immune response, or cellular stress pathways.

This integrated approach allows scientists to connect the drug's specific metabolic pathway with its broader physiological effects, offering a holistic view of its mechanism of action. astrazeneca.com This can help in identifying new biomarkers for drug efficacy or toxicity and in understanding mechanisms of drug resistance.

Broader Implications for Pharmacological Research and the Development of Next-Generation Nucleoside/Nucleotide Analogs

The insights gained from studying isotopically labeled compounds like this compound have profound implications for pharmacology and the future of drug development. These advanced research tools are accelerating the creation of next-generation nucleoside and nucleotide analogs with improved properties.

Key implications include:

Rational Drug Design: A detailed understanding of a drug's ADME profile and its interaction with cellular machinery allows for the rational design of new analogs with improved efficacy, better targeting, and reduced off-target effects. oup.com For instance, if a particular metabolic pathway leads to rapid inactivation of a drug, new analogs can be designed to be more resistant to that pathway.

Accelerated Development: Microdosing and advanced imaging studies can provide critical data early in the development pipeline, allowing pharmaceutical companies to make more informed " go/no-go " decisions, potentially reducing the time and cost of bringing new drugs to market. nih.gov

Personalized Medicine: Understanding how individual variations in metabolism (which can be studied using labeled compounds) affect a drug's behavior in the body is a step toward personalized medicine, where treatments can be tailored to a patient's specific metabolic profile.

Broad-Spectrum Antivirals: The strategies and knowledge gained from developing potent antivirals like sofosbuvir can be applied to create broad-spectrum agents effective against a range of viruses, which is crucial for pandemic preparedness. probes-drugs.org

The continued innovation in isotopic labeling and associated analytical technologies will remain a driving force in the discovery and development of safer and more effective medicines. uni-mainz.denih.gov

Q & A

Q. What is the role of isotopic labeling (13CD3) in Sofosbuvir 13CD3, and how does it enhance pharmacokinetic studies?

this compound is a deuterium- and carbon-13-labeled isotopologue used to track drug metabolism and distribution in vivo. The isotopic labeling allows precise quantification using mass spectrometry by distinguishing the labeled compound from endogenous molecules or unlabeled metabolites. For example, in pharmacokinetic studies, researchers can differentiate between parent drug degradation and metabolite formation by monitoring isotopic ratios in plasma or tissue samples .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. A Quality by Design (QbD) approach optimizes parameters like mobile phase ratio, buffer pH, and column type to achieve robust separation and detection. For instance, Design-Expert® software has been used to model retention time, peak tailing, and theoretical plate efficiency for Sofosbuvir analogs .

Q. How is the purity of this compound verified, and what thresholds are acceptable for experimental use?

Purity is assessed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98%) and absence of unlabeled contaminants. Acceptable thresholds depend on the study: metabolic tracing requires ≥95% purity to minimize signal interference, while structural studies may tolerate lower thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data when using this compound in HCV replication models?

Discrepancies in sustained virologic response (SVR) rates (e.g., 88% in genotype 3 vs. 100% in genotype 4 trials) may arise from variations in host factors (e.g., BMI, fibrosis stage) or drug combinations (e.g., sofosbuvir/daclatasvir vs. sofosbuvir/ribavirin). Methodologically, researchers should:

  • Conduct multivariate regression to isolate isotopic labeling effects from confounding variables.
  • Use in vitro replicon assays to compare labeled vs. unlabeled drug potency under controlled conditions.
  • Validate findings against clinical trial meta-analyses (e.g., ASTRAL-1 study data) .

Q. What experimental design considerations are critical for isotope tracer studies using this compound in hepatocyte models?

  • Dose calibration : Ensure isotopic enrichment does not alter drug pharmacodynamics (e.g., EC90 values for HCV NS5B inhibition).
  • Matrix effects : Pre-treat samples with protein precipitation or solid-phase extraction to mitigate ion suppression in LC-MS/MS.
  • Control groups : Include unlabeled Sofosbuvir and deuterated blanks to account for natural isotope abundance and background noise .

Q. How can researchers optimize the detection of this compound metabolites in complex biological systems?

Use stable isotope-resolved metabolomics (SIRM) with high-resolution LC-MS to trace 13C and 2H incorporation into metabolites like GS-331007. Data processing tools (e.g., XCMS Online) can deconvolute isotopic clusters and quantify metabolic flux. Cross-validate results with NMR for structural confirmation .

Methodological Guidance

What frameworks are recommended for formulating research questions on this compound's mechanism of action?

Apply the PICO framework :

  • Population : HCV genotype-specific replicon systems.
  • Intervention : this compound at varying isotopic enrichments.
  • Comparison : Unlabeled Sofosbuvir or other NS5B inhibitors (e.g., dasabuvir).
  • Outcome : RNA replication inhibition efficiency (EC50/EC90). This ensures alignment with existing literature and clinical benchmarks .

Q. How should researchers address ethical and reproducibility concerns in isotopic labeling studies?

  • Data transparency : Archive raw MS/MS spectra and chromatograms in repositories like MetaboLights.
  • Replication protocols : Follow NIH guidelines for detailed method reporting, including isotopic source and synthesis pathways.
  • Ethical review : Document deuterium labeling's biosafety profile in institutional animal or human subject approvals .

Data Interpretation and Reporting

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC50 values. Bootstrap resampling (1,000 iterations) can assess confidence intervals for small-sample studies. For meta-analyses, apply random-effects models to account for heterogeneity across HCV genotypes .

Q. How should contradictory findings between isotopic and non-isotopic Sofosbuvir formulations be reported?

Clearly distinguish between pharmacokinetic (e.g., clearance rates) and pharmacodynamic (e.g., NS5B binding affinity) outcomes. Use Bland-Altman plots to visualize systematic biases in isotopic vs. non-isotopic data. Discuss limitations, such as deuterium kinetic isotope effects altering metabolic half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.